molecular formula C14H14ClFN2O B13888043 2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine

2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine

Cat. No.: B13888043
M. Wt: 280.72 g/mol
InChI Key: WLWHXEMOPGMFRK-UHFFFAOYSA-N
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Properties

Molecular Formula

C14H14ClFN2O

Molecular Weight

280.72 g/mol

IUPAC Name

2-chloro-5-(3-fluoro-4-propan-2-yloxyphenyl)pyridin-4-amine

InChI

InChI=1S/C14H14ClFN2O/c1-8(2)19-13-4-3-9(5-11(13)16)10-7-18-14(15)6-12(10)17/h3-8H,1-2H3,(H2,17,18)

InChI Key

WLWHXEMOPGMFRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=CN=C(C=C2N)Cl)F

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Biological Activity

2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine, with the CAS number 1354288-40-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H14ClFN2O
  • Molecular Weight : 280.73 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro and a fluoro-isopropoxyphenyl group, which may influence its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits significant activity against various targets, particularly in the context of receptor inhibition and potential therapeutic applications.

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on receptor tyrosine kinases, particularly the colony-stimulating factor 1 receptor (CSF1R). Inhibitors of CSF1R have been linked to therapeutic strategies for diseases involving macrophage activation .
  • Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. The specific mechanism involves modulation of signaling pathways critical for cell growth and survival.
  • Selectivity and Potency : The structure of the compound suggests high selectivity towards specific kinases. For instance, SAR studies have shown that modifications to the aryl groups can significantly alter potency against CSF1R while maintaining low activity against other kinases like EGFR .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Substitution PositionSubstituent TypeImpact on Activity
2ChloroEnhances receptor binding
5Fluoro-isopropoxyphenylIncreases selectivity
4AminoModulates kinase inhibition

Case Studies

Several studies have explored the biological implications of this compound:

  • CSF1R Inhibition Study : A study reported that derivatives similar to this compound showed subnanomolar inhibition of CSF1R, highlighting the potential for treating macrophage-related disorders .
  • Anticancer Activity : Another investigation into related compounds indicated that modifications in the pyridine scaffold could lead to enhanced anticancer activity in vitro, with some derivatives achieving IC50 values below 100 nM against specific cancer cell lines .

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